N-propyl-8-(trifluoromethoxy)quinolin-4-amine
Overview
Description
N-propyl-8-(trifluoromethoxy)quinolin-4-amine (N-PTQ) is an organic molecule that has been studied for its potential applications in the field of science and technology. N-PTQ belongs to the class of quinoline derivatives, which are compounds derived from the aromatic heterocyclic compound quinoline. N-PTQ has been used in a variety of scientific research applications, including as a biochemical reagent, a fluorescent indicator, and a drug delivery agent.
Scientific Research Applications
Anti-HIV-1 Agents
A study by Strekowski et al. (1991) involved the synthesis of various quinolin-4-amines, including derivatives similar to N-propyl-8-(trifluoromethoxy)quinolin-4-amine. Some of these compounds demonstrated anti-HIV-1 activity and low cell toxicity, suggesting potential applications in HIV-1 treatment (Strekowski et al., 1991).
Antimicrobial Agents
Research by Holla et al. (2006) on pyrazolo[3,4-d]pyrimidine derivatives, which includes structures related to N-propyl-8-(trifluoromethoxy)quinolin-4-amine, showed promising antibacterial and antifungal activities. This suggests the potential use of such compounds in developing new antimicrobial drugs (Holla et al., 2006).
Antidiabetic and Anti-inflammatory Agents
Dalavai et al. (2020) reported the synthesis of quinolinyl amino nitriles, closely related to N-propyl-8-(trifluoromethoxy)quinolin-4-amine, and their applications in antidiabetic, anti-inflammatory, and antioxidant treatments. The study highlights the diverse therapeutic potential of these compounds (Dalavai et al., 2020).
Anti-Proliferative Agents
Ghorab et al. (2014) synthesized a series of 4-aminoquinoline derivatives, which are structurally similar to N-propyl-8-(trifluoromethoxy)quinolin-4-amine. These compounds were tested for their antiproliferative activity against breast cancer cells, indicating potential applications in cancer therapy (Ghorab et al., 2014).
Catalysis in Polymerization
A study by Qiao et al. (2011) on the reaction of quinolin-8-amine with pyrrole-based ligands led to the development of aluminum and zinc complexes. These complexes showed catalytic activity in the ring-opening polymerization of ε-caprolactone, suggesting applications in polymer chemistry (Qiao et al., 2011).
properties
IUPAC Name |
N-propyl-8-(trifluoromethoxy)quinolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O/c1-2-7-17-10-6-8-18-12-9(10)4-3-5-11(12)19-13(14,15)16/h3-6,8H,2,7H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIFCEZWJSBVGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=CC=C(C2=NC=C1)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-propyl-8-(trifluoromethoxy)quinolin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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